molecular formula C18H10O4 B7797055 [3,3'-Bi-2H-1-benzopyran]-2,2'-dione CAS No. 23783-79-1

[3,3'-Bi-2H-1-benzopyran]-2,2'-dione

Cat. No. B7797055
CAS RN: 23783-79-1
M. Wt: 290.3 g/mol
InChI Key: GHCRWJLFNDIAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,3'-Bi-2H-1-benzopyran]-2,2'-dione is a useful research compound. Its molecular formula is C18H10O4 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structural Investigation and Biological Activity : Substituted 2H-1-benzopyran-2-ones are noted for their use as synthons and potential as biologically active compounds. Structural parameters of the products, including N-[1,2,5,6,7,8-hexahydro-1-[(imidazo[1,2-b]pyridazin-6-yl)amino]-7-methyl-2,5-dioxo-3-quinolinyl]benzamide and N-[5,6,7,8-tetrahydro-5-[(imidazo[1,2-b]pyridazin-6-yl)hydrazono]-7-methyl-2-oxo-2H-1-benzopyran-3-yl]benzamide, were studied using 2D NMR techniques and computational tools (Grdadolnik et al., 1997).

  • Efficient Synthesis for Derivatives : An efficient one-pot synthesis for derivatives of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one, which have importance in organic chemistry, has been reported. This synthesis method offers high yields and convenient operation (Alizadeh & Ghanbaripour, 2013).

  • Photochemistry of Isothiocoumarins : Studies on compounds like 4H,7H-benzo[1,2-c:4,3-c']dithiin-4,7-dione and 4H,7H-thiino[4,3-f][2]benzopyran-4,7-dione have revealed insights into their photochemical properties, which is significant for applications in photochemistry and photobiology (Kinder & Margaretha, 2003).

  • Synthesis of Novel Compounds : Research on C-(4-Oxo-4H-1-benzopyran-3-yl)-N-alkyl-/aryl-nitrones derived from 4-oxo-4H-1-benzopyran-3-carboxaldehyde led to the synthesis of new compounds like 2-alkyl-/aryl-amino-3-formylchromone, which can be utilized in various synthetic pathways (Ghosh & Bandyopadhyay, 2004).

  • Transformation into Quinoline-Diones : The transformation of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with hydrazides and arylhydrazines into 1-amino-5,6,7,8-tetrahydroquinoline-2,5-diones has been studied, indicating the versatility of these compounds in chemical synthesis (Trebše, Polanc, & Kočevar, 2003).

  • Cytotoxic and Antioxidant Properties : Compounds like pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and furo[3,2-c]pyran-4-one have been isolated from fungi and exhibited cytotoxicity against human cancer cell lines and antioxidant activities, indicating potential pharmaceutical applications (Mo et al., 2004; Wang et al., 2005).

  • Synthesis of Derivatives with Tumor Model Activities : Studies on the synthesis of derivatives of 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, including beta-lapachone, have shown their potential in inhibiting RNA-dependent DNA polymerase and efficacy in tumor models (Schaffner-Sabba et al., 1984).

properties

IUPAC Name

3-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-17-13(9-11-5-1-3-7-15(11)21-17)14-10-12-6-2-4-8-16(12)22-18(14)20/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCRWJLFNDIAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393681
Record name [3,3'-Bi-2H-1-benzopyran]-2,2'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bi-2H-1-benzopyran]-2,2'-dione

CAS RN

23783-79-1
Record name [3,2'-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,3'-Bi-2H-1-benzopyran]-2,2'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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